Vyxeos

Description

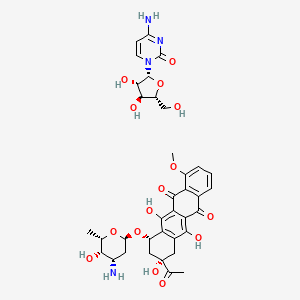

Structure

2D Structure

Properties

CAS No. |

1256639-86-7 |

|---|---|

Molecular Formula |

C36H42N4O15 |

Molecular Weight |

770.7 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1 |

InChI Key |

HBQCEICSYDCGJG-SZXLQUARSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351 |

Origin of Product |

United States |

Preclinical Development and Rationale

In Vitro Studies on Synergistic Molar Ratios

Preclinical in vitro studies were crucial in determining the optimal ratio of daunorubicin (B1662515) and cytarabine (B982) for synergistic anti-leukemic activity. These studies aimed to identify drug combinations and ratios that would maximize cancer cell killing.

Optimization of Daunorubicin-Cytarabine Molar Ratio for Anti-Leukemic Activity

Investigations into various molar ratios of daunorubicin and cytarabine in vitro demonstrated that a fixed 1:5 molar ratio (daunorubicin to cytarabine) provided optimal synergistic antitumor activity against AML cells. nih.govaacrjournals.orgtga.gov.auvyxeospro.comjhoponline.comresearchgate.netnice.org.uktargetedonc.comvalleyinternational.net This specific ratio was found to be more effective in enhancing apoptosis and cell killing in leukemia cell lines compared to other ratios. targetedonc.com

Cancer Cell Line Cytotoxicity Investigations

Studies evaluating the cytotoxicity of the 1:5 molar ratio of daunorubicin and cytarabine in various cancer cell lines, including AML cell lines, showed synergistic in vitro cytotoxicity in a majority of the tested lines. aacrjournals.orgfda.gov For instance, when AML cell lines were exposed to varying ratios of the two drugs, the 1:5 molar ratio was the most effective at enhancing apoptosis and cell kill. targetedonc.com

Interactive Data Table: In Vitro Synergy of Daunorubicin and Cytarabine at 1:5 Molar Ratio

| Cell Line Type | Molar Ratio (Daunorubicin:Cytarabine) | Observed Effect |

| AML Cell Lines | 1:5 | Most effective at enhancing apoptosis and cell kill targetedonc.com |

| Majority of 15 tested cancer cell lines | 1:5 | Synergistic cytotoxicity aacrjournals.orgfda.gov |

In Vivo Preclinical Models and Efficacy Assessment

Following promising in vitro results, the 1:5 liposomal formulation of daunorubicin and cytarabine was evaluated in various in vivo preclinical models to assess its efficacy and pharmacokinetic profile.

Murine and Xenograft Leukemia Models

Studies in murine and xenograft leukemia models confirmed the synergistic activity observed in vitro. vyxeospro.comjhoponline.comresearchgate.netvalleyinternational.net CPX-351 demonstrated greater antitumor activity in syngeneic and xenograft mouse leukemia models compared to individual liposomal formulations of cytarabine or daunorubicin, or the non-liposomal drug combination. tga.gov.aufda.gov In bone marrow-engrafting human leukemia xenograft models, CPX-351 was shown to significantly reduce leukemia burden and prolong lifespan. biorxiv.orgbiorxiv.org Specifically, in a CCRF-CEM leukemia model in mice, CPX-351 ablated bone marrow leukemic cells to below detectable levels for multiple weeks, whereas the free-drug cocktail only transiently suppressed leukemia growth. researchgate.net Preclinical studies also indicated that the liposomal formulation preferentially targeted the bone marrow, where the disease is located. targetedonc.com

Comparative Antitumor Activity with Non-Liposomal Counterparts

A key aspect of the preclinical assessment was the comparison of the liposomal formulation (CPX-351) with the non-liposomal, free-drug combination of daunorubicin and cytarabine. These studies consistently showed superior antitumor activity with CPX-351. aacrjournals.orgresearchgate.netfda.govwikipedia.org Even when the dose levels of cytarabine and/or daunorubicin were higher in the comparator arms, CPX-351 demonstrated greater efficacy in murine and xenograft models. tga.gov.aufda.gov This enhanced activity was attributed, in part, to the ability of the liposomal formulation to maintain the synergistic 1:5 molar ratio in vivo and increase exposure to both drugs in the bone marrow. aacrjournals.orgtargetedonc.com In contrast, the administration of individual agents in traditional combination regimens often results in uncoordinated pharmacokinetic profiles and failure to consistently deliver synergistic drug ratios to tumor cells. tandfonline.comnih.gov

Interactive Data Table: In Vivo Efficacy Comparison

| Model Type | Treatment | Outcome vs. Free Drug Cocktail |

| Murine Leukemia Models | CPX-351 (1:5 liposomal) | Increased activity vyxeospro.com |

| Syngeneic and Xenograft Mouse Leukemia Models | CPX-351 (1:5 liposomal) | Greater antitumor activity tga.gov.aufda.gov |

| Bone Marrow Xenografts (CCRF-CEM) | CPX-351 (1:5 liposomal) | Ablated leukemic cells below detectable levels for weeks researchgate.net |

"CombiPlex" Platform: Research and Conceptual Basis

Vyxeos was developed using the "CombiPlex" platform, a technology-based approach focused on optimizing combination cancer therapies. aacrjournals.orgtandfonline.comnih.govguidetopharmacology.orgmims.comjazzpharma.combiospace.com The conceptual basis of the CombiPlex platform involves identifying synergistic drug ratios in vitro and then encapsulating these drugs in a nanoscale delivery vehicle, such as a liposome (B1194612), to maintain the desired ratio in vivo and enhance delivery to tumor cells. tandfonline.comnih.govresearchgate.net This platform aims to overcome the limitations of traditional combination chemotherapy, where differences in the pharmacokinetics of individual drugs can lead to suboptimal drug ratios at the tumor site. tandfonline.comnih.govfiercebiotech.com By controlling the delivery and maintaining the synergistic ratio, the CombiPlex platform seeks to improve therapeutic outcomes. nice.org.uktandfonline.comresearchgate.netfiercebiotech.com CPX-351 is cited as the first clinical proof-of-concept example of this platform. tandfonline.comnih.govresearchgate.net

Mechanism of Action and Cellular Pharmacology

Cellular Uptake Mechanisms of Vyxeos Liposomes

The liposomal vesicle of this compound is a key component of its mechanism, facilitating entry into target cells. nih.gov Studies indicate that the liposomes are internalized through an active uptake process into cytoplasmic vacuoles. nih.govresearchgate.net Using advanced microscopy, this compound liposomes have been observed first along the plasma membrane of malignant myeloblasts. nih.gov Over a 24-hour period, a decrease in plasma membrane-associated liposomes occurs concurrently with an increased accumulation of daunorubicin (B1662515) within the cell nuclei, illustrating the process of uptake and subsequent drug release. nih.gov

A critical aspect of this compound's cellular pharmacology is its selective targeting of malignant cells. nih.gov In preclinical models, this compound liposomes are taken up by leukemia cells to a significantly greater extent than by normal, healthy bone marrow cells. europa.eueuropa.euaap.org This preferential uptake leads to higher intracellular concentrations of the cytotoxic agents within the target leukemic cell population. nih.goveuropa.eu While the precise mechanism for this preferential uptake is not fully understood, it is a key factor contributing to the drug's efficacy. europa.eu

Research findings have quantified this differential accumulation, showing that the intracellular concentration of the delivered drugs is markedly higher in leukemic cells compared to their healthy counterparts within the bone marrow. nih.goveuropa.eu

Table 1: Intracellular Drug Accumulation in Leukemic vs. Normal Bone Marrow Cells

| Drug Component | Fold-Increase in Leukemic Cells |

|---|---|

| Cytarabine (B982) | 9.5-fold higher |

| Daunorubicin | 2.2-fold higher |

Data derived from preclinical studies. nih.gov

This selective targeting may contribute to a more rapid clearance of leukemia cells from the bone marrow. nih.gov

Evidence from animal studies supports the hypothesis that this compound liposomes are internalized intact by leukemia cells. europa.euaap.org The proposed mechanism involves an active engulfment process, where the entire liposome (B1194612) is taken into the cell rather than releasing its contents at the cell surface. europa.eu This method of entry is significant because it protects the encapsulated daunorubicin and cytarabine from metabolic degradation in the bloodstream and ensures that the synergistic 1:5 molar ratio is maintained all the way into the target cell. nih.govdrugbank.com By being taken up as a whole unit, the liposome acts as a delivery vehicle that brings the coordinated drug cargo directly inside the malignant cell. nih.gov

Intracellular Release and Degradation of Liposomal Cargo

Following cellular uptake, the therapeutic action of this compound depends on the release of its encapsulated drugs within the target cell. rxlist.comfda.gov

Once internalized by the leukemic cell, the this compound liposomes undergo degradation. europa.eunih.goveuropa.eu This breakdown of the liposomal structure within the intracellular environment is the crucial step that releases the daunorubicin and cytarabine cargo. rxlist.comnih.govfda.gov The release of the drugs inside the cell allows them to access their molecular targets and exert their antineoplastic effects. europa.eueuropa.eu

The liposomal formulation is designed to deliver the two drugs together at a fixed synergistic ratio. vyxeospro.com The degradation of the liposome within the cell results in the concomitant, or simultaneous, release of both daunorubicin and cytarabine into the intracellular space. europa.eueuropa.eulymphoma.org This ensures that the synergistic 1:5 molar ratio, which is critical to the drug's enhanced efficacy, is maintained at the site of action within the cancer cell. europa.euvyxeospro.com

Molecular Actions of Encapsulated Daunorubicin

Once released from the liposome, daunorubicin exerts its cytotoxic effects through several established mechanisms of action. europa.eutheoncologynurse.com As an anthracycline, its primary activities involve direct interaction with cellular DNA and interference with key enzymes involved in DNA replication and transcription. theoncologynurse.comwikipedia.orgnih.gov

The molecular actions of daunorubicin include:

DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix. wikipedia.org This process distorts the DNA structure, inducing a local unwinding and interfering with DNA-dependent processes. wikipedia.org

Inhibition of Topoisomerase II: A primary mechanism of daunorubicin is the inhibition of topoisomerase II activity. europa.eutheoncologynurse.comnih.gov It stabilizes the complex formed between the enzyme and the DNA strand after the enzyme has created a break for replication. wikipedia.org This prevents the DNA double helix from being resealed, which halts the process of replication and ultimately leads to cell death. wikipedia.org

Inhibition of DNA Polymerase: The compound also demonstrates inhibitory effects on DNA polymerase activity, further contributing to the disruption of DNA synthesis. europa.eutheoncologynurse.com

Generation of Free Radicals: Daunorubicin can produce DNA-damaging free radicals, which cause further cytotoxic damage within the cancer cell. europa.eutheoncologynurse.com

DNA Intercalation and Complex Formation

Daunorubicin, an anthracycline antibiotic, functions as a DNA intercalating agent. patsnap.comnih.govwikipedia.org It inserts its planar tetracyclic ring between the base pairs of the DNA double helix. nih.govaap.org This interaction leads to a steric obstruction and local uncoiling of the DNA, which interferes with fundamental cellular processes such as DNA replication and transcription. wikipedia.orgaap.org The binding of daunorubicin to DNA involves a two-stage process: initially, the aglycone part of the molecule intercalates between DNA base pairs, and subsequently, the daunosamine (B1196630) sugar residue, which is directed towards the minor groove, interacts with the phosphate (B84403) backbone of the DNA, further stabilizing the complex. wikipedia.orgnih.gov This formation of a stable drug-DNA complex is a critical step in the cytotoxic action of daunorubicin. rsc.org

Topoisomerase II Inhibition

A primary mechanism of daunorubicin's cytotoxicity is the inhibition of topoisomerase II. patsnap.comnih.govcancer-research-network.com This enzyme is crucial for managing the topological state of DNA during replication and transcription by creating transient double-strand breaks to relieve supercoiling. cancer-research-network.commedchemexpress.eu Daunorubicin stabilizes the covalent complex formed between topoisomerase II and DNA, trapping the enzyme in its cleavable complex state. nih.govbiomedpharmajournal.org This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. cancer-research-network.commedchemexpress.eunih.gov The resulting DNA damage triggers cellular damage responses, which can lead to cell cycle arrest and apoptosis. cancer-research-network.commedchemexpress.eu While DNA intercalation is necessary for this activity, it is not sufficient on its own, indicating a specific interaction between daunorubicin, DNA, and the topoisomerase II enzyme. researchgate.net

DNA Polymerase Inhibition

Daunorubicin also exerts its cytotoxic effects by inhibiting the activity of DNA polymerase. nih.govnih.govtheoncologynurse.com This inhibition disrupts the process of DNA synthesis, further contributing to the anti-proliferative effects of the drug. nih.govtheoncologynurse.comnih.gov Research has shown that daunorubicin can differentially inhibit various DNA polymerases, with some studies indicating a more pronounced effect on certain mutant forms of the enzyme. pnas.orgnih.gov By interfering with the function of DNA polymerase, daunorubicin adds another layer to its multifaceted mechanism of disrupting DNA replication and repair. nih.gov

Gene Expression Modulation

The interaction of daunorubicin with DNA also leads to the modulation of gene expression. nih.govpatsnap.comnih.govtheoncologynurse.com By intercalating into DNA, daunorubicin can interfere with the binding of transcription factors and other regulatory proteins, thereby altering the expression of various genes involved in cell cycle control, proliferation, and apoptosis. patsnap.com Studies have demonstrated that daunorubicin can induce significant changes in the gene expression profiles of cancer cells, with several oncogenes and tumor suppressor genes being either up- or down-regulated depending on the drug concentration. nih.gov This modulation of gene transcription can lead to cell cycle arrest, senescence, or apoptosis. nih.gov For instance, in some acute myeloid leukemia (AML) cells, daunorubicin has been shown to induce rapid and broad transcriptional changes in genes that control cell proliferation and death, as well as inflammation and immunity. oup.com There is also evidence of feedback regulation where the intracellular concentration of daunorubicin can influence the expression of genes involved in its own biosynthesis and efflux in certain organisms. nih.govoup.com

Reactive Oxygen Species Generation and DNA Damage Induction

Daunorubicin contributes to cytotoxicity through the generation of reactive oxygen species (ROS). nih.govpatsnap.comnih.govtheoncologynurse.com The quinone moiety of the daunorubicin molecule can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. patsnap.com This increase in ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. nih.gov The resulting DNA damage can trigger apoptotic pathways. researchgate.net The cytotoxicity of many chemotherapeutic agents, including daunorubicin, is at least partially mediated by the induction of ROS. researchgate.netresearchgate.net While ROS are involved in the therapeutic effects of daunorubicin, they are also implicated in some of its toxic side effects. physiology.orgnih.gov

Molecular Actions of Encapsulated Cytarabine

S-Phase Specificity and DNA Synthesis Inhibition

Cytarabine, the other active component of this compound, is a cell cycle phase-specific antimetabolite. nih.gov It primarily affects cells during the S-phase of the cell cycle, which is the phase of active DNA synthesis. nih.govmedscape.comnih.gov Inside the cell, cytarabine is converted to its active triphosphate form, cytarabine-5'-triphosphate (ara-CTP). tga.gov.aunih.govpatsnap.com As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competes with the natural nucleotide for incorporation into the growing DNA strand by DNA polymerase. nih.govpatsnap.com

Once incorporated into the DNA, the arabinose sugar of cytarabine, which differs stereochemically from the deoxyribose of dCTP, hinders the rotation of the phosphodiester bond. nih.gov This steric hindrance prevents the further elongation of the DNA chain, effectively acting as a chain terminator. patsnap.com The inhibition of DNA polymerase and the termination of DNA chain elongation halt DNA synthesis, leading to S-phase arrest and subsequent cell death. nih.govpatsnap.comresearchgate.net This mechanism of action makes cytarabine particularly effective against rapidly dividing cells, such as leukemia cells. nih.govnih.gov

DNA Polymerase Inhibition by Cytarabine-5'-Triphosphate

This compound is a liposomal formulation that co-encapsulates the antineoplastic agents daunorubicin and cytarabine. nih.gov The cytotoxic effects of its components are realized after the liposome is internalized by the cell and the drugs are released. nih.govnih.gov Cytarabine, a pyrimidine (B1678525) analog, is a prodrug that requires intracellular activation to exert its therapeutic effect. nih.govmdpi.com Cellular kinases convert cytarabine into its active triphosphate form, cytarabine-5'-triphosphate (ara-CTP). medscape.compatsnap.com

Synergistic Antineoplastic Activity within the Intracellular Environment

The liposomal delivery system of this compound is fundamental to its synergistic activity. drugs.com The liposomes are designed to be taken up by leukemia cells, in some cases preferentially over normal bone marrow cells. nih.goveuropa.eutga.gov.au Preclinical studies using confocal fluorescence microscopy have shown that intact this compound liposomes are internalized by leukemia cells through an active engulfment process, accumulating in cytoplasmic vacuoles. ashpublications.orgashpublications.org

Following internalization, the liposomes undergo degradation within the cell, releasing their co-encapsulated cargo of daunorubicin and cytarabine directly into the intracellular environment. nih.govnih.govashpublications.org This process ensures that both drugs are delivered to their sites of action within the same target cell, a critical factor for achieving their combined, synergistic effect. nih.gov The liposomal formulation also provides prolonged drug exposure, which helps maintain the delivery of the two agents to leukemia cells over an extended period. vyxeospro.comivyxeospro.com

Research on Fixed Molar Ratio (1:5 Daunorubicin to Cytarabine) in Intracellular Synergy

The specific 1:5 molar ratio of daunorubicin to cytarabine in this compound is the result of extensive preclinical research designed to maximize antineoplastic synergy. europa.eueuropa.eutga.gov.au In vitro studies conducted on a panel of tumor cell lines demonstrated that the interaction between daunorubicin and cytarabine is highly dependent on their relative concentrations, with some ratios producing synergistic effects while others could be antagonistic. nih.govaacrjournals.orgnih.gov These analyses identified the 5:1 molar ratio of cytarabine to daunorubicin as optimal for achieving the greatest degree of synergy and the least antagonism. drugs.comnih.govnih.gov

A key challenge in combination chemotherapy is that individual drugs have distinct pharmacokinetic profiles, meaning that after administration, their relative ratios in the blood and at the tumor site can change rapidly and unpredictably. nih.gov The liposomal technology of this compound (also referred to by its developmental name, CPX-351) was engineered to overcome this limitation by encapsulating the two drugs at the fixed synergistic ratio. nih.gov This ensures the ratio is maintained for a prolonged period in the plasma and bone marrow following administration, something not achievable with a conventional cocktail of the free drugs. nih.govnih.govascopubs.orgascopubs.org

In vivo research in murine leukemia models confirmed the therapeutic advantage of this fixed-ratio formulation. CPX-351 demonstrated superior efficacy and a higher proportion of long-term survivors compared to cocktails of the free drugs or liposomal formulations of the individual agents. aacrjournals.orgnih.gov One study quantified this effect, showing that the therapeutic activity of CPX-351 was significantly greater than what would be predicted by the simple additive effects of the individual liposomal drugs, confirming a strong in vivo synergy. aacrjournals.org The superior efficacy is directly linked to the liposome's ability to accumulate in the bone marrow and deliver the synergistic drug ratio intracellularly to leukemia cells. ashpublications.orgnih.gov

Clinical trial data further supports the benefit of the fixed-ratio formulation. A pivotal Phase 3 study in patients with newly diagnosed, high-risk acute myeloid leukemia (AML) compared this compound to the standard "7+3" regimen of conventional cytarabine and daunorubicin.

| Efficacy Endpoint | This compound (CPX-351) | Conventional 7+3 Regimen | Hazard Ratio (95% CI) | P-Value |

| Median Overall Survival | 9.56 months | 5.95 months | 0.69 (0.52, 0.90) | 0.005 |

| Complete Remission Rate | 38% | 26% | Not Applicable | 0.036 |

Liposomal Nanocarrier Technology Research

Design Principles of Vyxeos Liposomes

The design of this compound as a liposomal nanocarrier is based on principles intended to optimize the delivery and interaction of its active components, daunorubicin (B1662515) and cytarabine (B982). This involves the specific encapsulation of both drugs and the careful engineering of the liposome's physical characteristics.

Rationale for Dual-Drug Encapsulation

A key design principle of this compound is the co-encapsulation of daunorubicin and cytarabine within the same liposome (B1194612). This approach is based on the finding that a fixed molar ratio of 1:5 (daunorubicin to cytarabine) demonstrates synergistic anti-tumor activity against AML cells in both in vitro and animal models. Encapsulating the drugs together in this specific ratio ensures that leukemia cells are exposed to both agents simultaneously and in the desired proportion, which is difficult to maintain when the free drugs are administered due to their different pharmacokinetic profiles.

Nanoscale Architecture and Controlled Delivery

This compound liposomes are rigid, spherical vesicles with a nominal mean diameter of approximately 100 nm. The liposomal membrane is composed of a specific mixture of lipids: distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol, typically in a 7:2:1 molar ratio. This lipid composition is designed to provide bilayer stability and enhance membrane rigidity. The nanoscale size and lipid composition contribute to the controlled delivery properties of this compound. The liposomes are formulated to remain in a gel phase at body temperature, which contributes to their stability and controlled release of the encapsulated drugs. The drug cargo (daunorubicin and cytarabine) is loaded into the liposomes using a copper-based process. Analysis has shown that there can be a variation in the distribution of the active pharmaceutical ingredients (APIs) across different liposome size fractions, with larger liposomes potentially encapsulating a higher ratio of cytarabine to daunorubicin, while the lipid composition remains consistent across sizes. This size-based variation in API ratio is attributed to structural changes during the loading process and the sequence of API loading.

Influence of Liposomal Encapsulation on Drug Biodistribution

Encapsulating daunorubicin and cytarabine in liposomes significantly alters their biodistribution and pharmacokinetic properties compared to the administration of the free drugs. The liposomal formulation influences where the drugs accumulate and how long they persist in different tissues.

Enhanced Accumulation and Persistence in Bone Marrow

Preclinical data in animal models indicate that this compound liposomes accumulate and persist at higher concentrations in the bone marrow, which is the primary site of leukemia growth. This preferential localization to the bone marrow is a critical aspect of the this compound design, aiming to deliver a higher concentration of the synergistic drug combination directly to the leukemia cells. Studies in leukemia-bearing mice have shown that the liposomes are taken up by leukemia cells to a greater extent than by normal bone marrow cells. This enhanced accumulation and persistence lead to prolonged drug exposure within the bone marrow compared to traditional chemotherapy.

Differential Tissue Distribution Compared to Free Drugs

Compared to the free drugs, this compound-delivered daunorubicin and cytarabine show less systemic distribution to other tissues at early time points after administration. The liposomes appear to govern the tissue distribution of the encapsulated drugs. For instance, studies in rats showed a lower brain-to-plasma ratio for cytarabine and a lower heart-to-plasma ratio for daunorubicin with the liposomal formulation compared to the non-liposomal formulations. Tissue-to-plasma ratios for the liposomal formulation were generally less than 1, whereas they were typically greater than 1 for the free drugs, indicating reduced distribution into various tissues. The slow uptake by the mononuclear phagocyte system in certain tissues, particularly the spleen, also influences the distribution pattern.

Modulation of Drug Release Characteristics by Liposomes

The liposomal encapsulation in this compound significantly modulates the release characteristics of daunorubicin and cytarabine. In vivo release from this compound liposomes is deduced to be very slow, with less than 1% of the total drug concentration in the circulation present as free daunorubicin and cytarabine. This high retention of the drug cargo within the liposomes ensures that the synergistic 1:5 molar ratio of daunorubicin to cytarabine is maintained in the plasma and bone marrow for an extended period, such as at least 24 hours after intravenous administration in animal models. After internalization by leukemia cells, the this compound liposomes undergo degradation, releasing the encapsulated daunorubicin and cytarabine within the intracellular environment. This controlled intracellular release allows the drugs to exert their synergistic antineoplastic activity directly at the site of the cancer cells.

Prolonged Circulation Time of Encapsulated Drugs

Research into this compound has demonstrated that its liposomal formulation significantly increases the circulation time of both daunorubicin and cytarabine compared to their non-liposomal forms aacrjournals.orgnih.govd-nb.info. This prolonged presence in the bloodstream is a crucial advantage of the liposomal delivery system.

Studies have shown that following administration, over 99% of the daunorubicin and cytarabine in circulation remains encapsulated within the this compound liposomes aacrjournals.orghres.ca. This encapsulation protects the drugs from rapid metabolism and elimination, which are typical challenges with the free forms of these agents nih.govresearchgate.net. The terminal half-life for encapsulated daunorubicin has been reported to be approximately 31.5 hours, and for encapsulated cytarabine, it is around 40.4 hours. These half-lives are markedly longer than those observed with non-liposomal formulations aacrjournals.orghres.ca.

The extended circulation time facilitated by the liposomal encapsulation allows for increased accumulation of the drug-loaded liposomes in target tissues, such as the bone marrow, where leukemia cells are located tga.gov.auresearchgate.net. This preferential accumulation is thought to contribute to the enhanced anti-leukemic activity of this compound tga.gov.auresearchgate.net.

Slow In Vivo Release Kinetics

The liposomal formulation of this compound is designed to provide a controlled and slow release of daunorubicin and cytarabine in vivo researchgate.nettandfonline.comnih.gov. This controlled release is essential for maintaining a synergistic molar ratio of the two drugs within the liposome and at the site of action over an extended period nih.govresearchgate.netdovepress.com.

Studies indicate that the release of daunorubicin and cytarabine from this compound liposomes in vivo is very slow tga.gov.au. Less than 1% of the total drug concentration in the circulation is present as free (unencapsulated) daunorubicin and cytarabine tga.gov.au. This slow release profile helps to sustain therapeutic drug levels while potentially minimizing systemic exposure of normal tissues to high concentrations of the cytotoxic agents nih.govresearchgate.net.

The specific lipid composition of the liposome, including DSPC, DSPG, and cholesterol, contributes to the controlled release characteristics researchgate.nettandfonline.comnih.gov. The liposome remains in a gel phase at body temperature, which aids in the stable encapsulation and slow release of the drugs tandfonline.comnih.gov.

Research into Liposome Stability and Integrity

Ensuring the stability and integrity of the liposomal formulation is critical for the performance of this compound fda.govmdpi.com. Research has focused on the physical and chemical stability of the liposomes during storage and in vivo.

The composition of the liposome membrane, particularly the inclusion of DSPC, DSPG, and cholesterol in a 7:2:1 molar ratio, plays a significant role in its stability rxlist.comresearchgate.nettandfonline.com. This structure provides stability without the need for polyethylene (B3416737) glycol (PEGylation), which is sometimes used in liposomal formulations researchgate.netnih.gov.

Studies have evaluated the stability of this compound liposomes under various conditions. For instance, research has monitored parameters such as particle size, zeta potential, and encapsulation efficiency over time to assess stability mdpi.com. Results have indicated that the liposome formulation is stable, with no significant aggregation observed under refrigerated storage conditions mdpi.com. The particle size may show a slight increase, while the zeta potential may slightly decrease over time, but the encapsulation efficiency generally remains stable mdpi.com.

The stability of the liposome in vivo is crucial for maintaining the encapsulation of the drugs and ensuring their controlled release and prolonged circulation time tga.gov.au. The rigid structure of the this compound liposome, which remains in a gel phase at body temperature, contributes to its stability in the biological environment tandfonline.comnih.gov. This stability helps to prevent premature leakage of the encapsulated drugs before the liposomes reach the target site nih.govresearchgate.net.

Research has also explored the impact of factors such as pH on the release characteristics of drugs from liposomes, which is relevant to their stability and behavior in vivo researchgate.net. The copper-based loading process used for this compound also influences the form in which the drugs exist within the liposome, affecting their release characteristics researchgate.net.

Pharmacokinetic and Pharmacodynamic Research Principles

Plasma Pharmacokinetics of Encapsulated Daunorubicin (B1662515) and Cytarabine (B982)

The encapsulation of daunorubicin and cytarabine within liposomes fundamentally changes their pharmacokinetic profiles in the plasma compared to their unencapsulated (free drug) forms. europa.eu When administered as Vyxeos, the liposomes govern the tissue distribution and elimination rates of the two drugs, causing their distinct pharmacokinetic parameters to converge. europa.eueuropa.eu The volume of distribution is roughly equivalent to the blood volume, as the liposomes are primarily confined to the vascular space. europa.eu

A key feature of this compound is the significantly extended plasma half-life of its encapsulated drugs. europa.euvyxeospro.com The liposomal carrier protects daunorubicin and cytarabine from rapid metabolism and elimination. researchgate.net This results in a prolonged single-exponential elimination half-life for both components, measured at ≥24 hours in clinical studies. researchgate.netashpublications.org More than 99% of the daunorubicin and cytarabine in the plasma remain encapsulated within the liposomes, leading to sustained plasma concentrations. europa.eueuropa.eu The clearance of the drugs in this compound is approximately 100 times lower than that of their non-liposomal counterparts. europa.eu

| Component | Prolonged Half-Life (t½) | Clearance (CL) |

|---|---|---|

| Daunorubicin | 31.5 hours | 0.16 L/h |

| Cytarabine | 40.4 hours | 0.13 L/h |

Data sourced from European Medicines Agency documentation. europa.eu

The rational design of this compound aims to maintain the synergistic 1:5 molar ratio of daunorubicin to cytarabine after intravenous administration. researchgate.net Pharmacokinetic studies have consistently demonstrated that this ratio is successfully maintained in the plasma for over 24 hours. nih.goveuropa.euresearchgate.net This sustained ratio is attributed to the high retention of the drugs within the liposomes, with a very small fraction (<1%) of the total drug concentration existing as free drug in circulation. europa.eunih.gov This ensures that the leukemic cells are exposed to the optimized synergistic drug combination for an extended period. europa.eunih.gov

Tissue Distribution and Intracellular Pharmacokinetics

The liposomal formulation of this compound not only alters plasma pharmacokinetics but also governs the drugs' distribution into tissues and their uptake into target cells. europa.eu

Animal data indicates that this compound liposomes accumulate and persist at high concentrations in the bone marrow. europa.euvyxeospro.comresearchgate.net Within the bone marrow, the liposomes are preferentially taken up by leukemia cells to a greater extent than by normal bone marrow cells, suggesting a degree of selective targeting. europa.eueuropa.eudrugs.com This preferential uptake is a significant finding, as it concentrates the cytotoxic payload at the primary site of the disease. nih.gov Studies have quantified this differential accumulation. europa.eunih.gov

| Drug Component | Fold-Increase in Leukemic Cells |

|---|---|

| Daunorubicin | 2.2-fold higher |

| Cytarabine | 9.5-fold higher |

Data from nonclinical tissue distribution studies. europa.eunih.gov

Following a full course of treatment in leukemia-bearing mice, peak bone marrow levels of both cytarabine and daunorubicin were found to be 2- to 14-fold higher in mice treated with this compound compared to those treated with a free drug cocktail. europa.eu

The mechanism of action relies on the uptake of the intact liposomes by leukemic cells through an active engulfment process. europa.eu After internalization, the liposomes undergo degradation within the intracellular environment. europa.eueuropa.eunih.gov This process releases the daunorubicin and cytarabine cargo directly inside the cell, where they can exert their synergistic antineoplastic activity. europa.eueuropa.eu The delivery of the drugs via intact liposomes ensures that the synergistic 1:5 molar ratio is maintained all the way into the target cancer cell. researchgate.net

Enzymatic Metabolism Research (e.g., Cytidine (B196190) Deaminase)

The encapsulation of cytarabine and daunorubicin within this compound liposomes provides significant protection against enzymatic degradation. europa.eu Cytarabine is primarily metabolized by the enzyme cytidine deaminase (CDA) into its inactive metabolite, 1-β-D-arabinofuranosyluracil (AraU). europa.eunih.gov Because the vast majority of the drugs in circulation are trapped inside the liposomes, they are inaccessible to these metabolizing enzymes. europa.eu This results in substantially lower metabolite-to-parent drug ratios compared to those seen after the administration of non-liposomal products. europa.eu

A pilot study investigated the influence of patient CDA status on the pharmacokinetics of cytarabine delivered by this compound. researchgate.net Patients were categorized as either Poor Metabolizers (PM), with lower CDA activity, or Extensive Metabolizers (EM). The research found that CDA status had a strong impact on drug exposure, with PM patients showing significantly higher levels of cytarabine. researchgate.net

| Parameter | Poor Metabolizer (PM) Patients | Extensive Metabolizer (EM) Patient |

|---|---|---|

| Total Cytarabine AUC (mg/mlh) | 2.77 | 0.97 |

| Encapsulated Cytarabine AUC (mg/mlh) | 1.42 | 0.76 |

| Released Cytarabine AUC (mg/ml*h) | 1.46 | 0.17 |

Data from a pilot pharmacokinetic study. researchgate.net

These findings suggest that the genetic and phenotypic variability of enzymes like CDA can influence drug exposure even with a liposome-protected formulation, a subject of ongoing research. researchgate.net

Impact of Genetic Polymorphisms on Cytarabine Pharmacokinetics within this compound

The metabolism of cytarabine, a critical component of this compound, is significantly influenced by genetic variations in enzymes responsible for its breakdown. A key enzyme in this process is cytidine deaminase (CDA), which is primarily responsible for the detoxification of cytarabine in the liver. researchgate.netnih.gov Genetic polymorphisms in the CDA gene can lead to different enzyme activity levels, categorizing individuals as poor metabolizers (PM) or extensive metabolizers (EM).

A pilot study investigating the pharmacokinetics of this compound in patients with acute myeloid leukemia (AML) revealed a profound impact of CDA status on cytarabine exposure. nih.govresearchgate.net Patients identified as CDA poor metabolizers exhibited a 185% increase in the area under the curve (AUC) for total cytarabine compared to extensive metabolizers. nih.govresearchgate.net This finding suggests that individuals with lower CDA activity clear the cytarabine component of this compound more slowly, leading to significantly higher systemic exposure.

This research highlights the potential for upfront CDA testing to predict patient-specific pharmacokinetics of this compound, which could inform clinical management. While the impact of polymorphisms in other cytarabine-metabolizing enzymes, such as deoxycytidylate deaminase (DCTD), on this compound pharmacokinetics is an area of ongoing research, the pronounced effect of CDA variations underscores the importance of pharmacogenomics in optimizing therapy with this agent. nih.gov

Table 1: Impact of Cytidine Deaminase (CDA) Metabolizer Status on Cytarabine Pharmacokinetics in Patients Treated with this compound nih.govresearchgate.net

| CDA Metabolizer Status | Total Cytarabine AUC (mg/mlh) | Encapsulated Cytarabine AUC (mg/mlh) | Released Cytarabine AUC (mg/ml*h) |

| Poor Metabolizer (PM) | 2.77 | 1.42 | 1.46 |

| Extensive Metabolizer (EM) | 0.97 | 0.76 | 0.17 |

Cytarabine Detoxification Pathways and Encapsulation

Cytarabine is primarily inactivated through deamination by cytidine deaminase (CDA) in the liver, spleen, and blood. researchgate.net This metabolic process converts cytarabine into the inactive metabolite, uracil (B121893) arabinoside. The liposomal encapsulation of cytarabine within this compound serves as a protective shield, limiting its exposure to these deactivating enzymes. nih.gov

The liposome (B1194612) structure is engineered to be stable in circulation, thereby protecting both cytarabine and daunorubicin from premature metabolism and elimination. nih.gov This protective encapsulation leads to a significantly longer half-life of the drugs in the plasma compared to their unencapsulated (free) forms. By shielding cytarabine from CDA, the liposome ensures that more of the active drug is delivered to the target leukemia cells in the bone marrow. This mechanism may also allow the encapsulated drugs to bypass certain drug efflux pumps, such as P-glycoprotein, which are known mediators of chemotherapy resistance. nih.gov

Pharmacodynamic Correlates in Preclinical Models

Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of this compound that contribute to its enhanced antileukemic activity. A cornerstone of its design is the synergistic 5:1 molar ratio of cytarabine to daunorubicin, which has been shown to maximize the killing of leukemia cells in vitro and in vivo. researchgate.netnih.gov

The liposomal delivery system is crucial for maintaining this synergistic ratio after administration, as the two drugs have different pharmacokinetic properties when administered freely. nih.gov Preclinical xenograft models of human leukemia have demonstrated that this compound maintains the 5:1 drug ratio in the bone marrow, the primary site of leukemia. nih.gov This sustained exposure to a synergistic drug ratio is a key factor in its superior efficacy compared to the co-administration of the free drugs. nih.gov

Furthermore, preclinical research has consistently shown that this compound is preferentially taken up by leukemia cells compared to normal healthy bone marrow cells. nih.govlymphoma.org This selective uptake is a significant contributor to its therapeutic window. In murine models, this compound liposomes were found to be taken up by leukemia cells to a greater extent than by normal bone marrow cells. Confocal microscopy has revealed that the liposomes are internalized by leukemia cells, after which they degrade and release their cytotoxic payload of cytarabine and daunorubicin directly into the cell. nih.gov One study reported that the intracellular accumulation of the drugs from this compound was significantly higher in leukemic cells than in normal bone marrow cells, with a 9.5-fold higher concentration for cytarabine and a 2.2-fold higher concentration for daunorubicin. lymphoma.org

Table 2: Preclinical Cellular Uptake of this compound Components in Leukemic vs. Normal Bone Marrow Cells lymphoma.org

| Cell Type | Relative Daunorubicin Accumulation | Relative Cytarabine Accumulation |

| Leukemic Cells | 2.2-fold higher | 9.5-fold higher |

| Normal Bone Marrow Cells | Baseline | Baseline |

This targeted delivery and intracellular drug release mechanism, combined with the maintenance of a synergistic drug ratio, results in potent and selective killing of leukemia cells, as demonstrated by preclinical cytotoxicity assays. The tumor cell killing with this compound has been observed to be approximately 1,000-fold greater than the additive effects of the individual liposomal drugs, confirming the highly synergistic nature of the co-formulated product. nih.gov

Molecular and Genetic Research Insights

Impact of Genetic Mutations on Vyxeos Efficacy in Preclinical Models

Preclinical research has identified FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations as a significant factor in the sensitivity of acute myeloid leukemia (AML) cells to this compound (also known as CPX-351). Ex vivo studies using primary patient samples have demonstrated that AML blasts positive for the FLT3-ITD mutation are substantially more sensitive to the cytotoxic effects of this compound compared to cells with wild-type FLT3.

One key finding is that FLT3-ITD positive blasts were nearly five times more sensitive to this compound-induced cytotoxicity than their FLT3-ITD-negative counterparts. This heightened sensitivity is directly correlated with an increased uptake of the liposomal drug into the leukemic cells. Further investigations using AML cell lines with FLT3-ITD or other FLT3-activating mutations corroborated these findings, showing both increased sensitivity and enhanced drug uptake when compared to cell lines with different genetic profiles. The prevailing hypothesis suggests that the dysregulated signaling characteristic of the FLT3-ITD mutation may lead to the activation of pathways responsible for liposome (B1194612) uptake, thereby increasing intracellular drug concentration and subsequent cell death.

The table below summarizes the differential sensitivity observed in preclinical ex vivo studies.

| Genetic Marker | Relative Sensitivity to this compound | Associated Finding |

| FLT3-ITD Positive | ~5-fold higher than wild-type | Enhanced drug uptake |

| FLT3 Wild-Type | Baseline | Standard drug uptake |

Furthermore, preclinical studies have explored the synergistic potential of combining this compound with targeted FLT3 inhibitors, such as quizartinib and midostaurin (B1676583). These investigations revealed that concurrent administration of this compound and a FLT3 inhibitor resulted in robust synergistic activity against FLT3-ITD positive AML cells. Interestingly, the scheduling of administration appeared to be a critical factor. Pre-treatment with a FLT3 inhibitor for an extended period (e.g., 16 hours) before this compound exposure was observed to potentially decrease liposomal uptake. This suggests that the timing of combination therapy is crucial to maximizing synergistic effects.

The influence of other genetic mutations on this compound efficacy has been explored, primarily through the genomic analysis of samples from clinical trials rather than in dedicated preclinical models. These analyses provide insights into potential predictors of response and resistance.

The table below summarizes key findings from the analysis of patient samples regarding various genetic abnormalities.

| Gene Mutation | Impact on this compound Response/Outcome (vs. 7+3) |

| TP53 | Associated with poor prognosis and lower response rates mdpi.comresearchgate.netresearchgate.net |

| DNMT3A | Longer median Overall Survival with this compound mdpi.comaml-hub.com |

| TET2 | Longer median Overall Survival with this compound mdpi.comaml-hub.comresearchgate.net |

| ASXL1 | Not associated with a significantly lower response rate nih.govashpublications.org |

| RUNX1 | Not associated with a significantly lower response rate nih.govashpublications.org |

Molecular Mechanisms Underlying Differential Cellular Uptake

A defining characteristic of this compound is its preferential uptake by leukemic cells compared to normal hematopoietic cells. Preclinical studies have shown that this liposomal formulation accumulates in the bone marrow, where it is internalized by malignant cells to a greater extent than by healthy bone marrow cells nih.gov. This selective delivery is a key mechanism contributing to its therapeutic index.

The process of cellular internalization is multifaceted. After intravenous administration, proteins in the serum, such as apolipoprotein A-I and A-II, adsorb to the surface of the liposomes, forming a "protein corona". This protein corona facilitates binding to specific receptors on the surface of leukemia cells. One of the primary receptors identified in this process is the Scavenger Receptor Class B Type I (SR-BI). The expression of SR-BI on leukemia cells has been shown to correlate with the extent of this compound uptake. Experiments using siRNA to reduce SR-BI expression on K562 leukemia cells resulted in a significantly lower internalization of the drug, confirming the receptor's role in the uptake process.

In addition to the SR-BI-mediated pathway, which is a non-endocytic route that primarily facilitates the uptake of the liposome's contents, other active transport mechanisms are also involved. These include clathrin-mediated endocytosis and macropinocytosis. The use of specific inhibitors for these pathways has been shown to significantly decrease the cellular uptake of this compound in various leukemia cell lines (HL-60, K562, and THP-1). This indicates that leukemic cells utilize multiple active, energy-dependent mechanisms to internalize the liposomes.

The table below details the reduction in this compound uptake upon inhibition of specific cellular pathways in the HL-60 cell line.

| Inhibitor | Target Pathway | % Reduction in Uptake (HL-60 cells) |

| Chlorpromazine (CPZ) | Clathrin-Mediated Endocytosis | 18.5% |

| EIPA | Macropinocytosis | 9.9% |

| BLT-1 (low-dose) | SR-BI | 17.0% |

Once internalized, the liposomes are degraded within cytoplasmic vacuoles, releasing the encapsulated daunorubicin (B1662515) and cytarabine (B982) inside the cell at their synergistic 5:1 molar ratio. This intracellular release allows the drugs to accumulate in the nucleus and exert their cytotoxic effects. This delivery mechanism may also help to circumvent certain forms of drug resistance, such as those mediated by P-glycoprotein efflux pumps, which act to remove free drugs from the cell's cytoplasm.

Genomic and Epigenetic Analysis in the Context of this compound Activity

As of the current body of published research, specific studies focusing on the broader genomic and epigenetic impact of this compound are limited. While the influence of specific pre-existing genetic mutations on drug efficacy has been investigated (as detailed in section 6.1), comprehensive analyses of how this compound treatment alters the transcriptomic or epigenomic landscape of leukemia cells have not been extensively reported.

Research into the epigenetic mechanisms of AML is an active field, with studies exploring how alterations in DNA methylation and histone modifications contribute to leukemogenesis and drug resistance researchgate.net. However, dedicated studies applying these analyses to elucidate the specific molecular activity of this compound—for example, by profiling gene expression or DNA methylation patterns in AML cells before and after treatment—are not yet available in the public domain. Such research could provide deeper insights into the downstream molecular consequences of this compound-induced cytotoxicity and potentially uncover novel biomarkers of response or mechanisms of resistance.

Drug Resistance Mechanism Research

Potential Bypass of Drug Efflux Pumps by Liposomal Delivery

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of cells. researchgate.netoaepublish.commdpi.comnih.gov The liposomal formulation of Vyxeos has been suggested as a potential strategy to bypass these efflux pumps. ascopubs.orgnih.govresearchgate.netnih.gov

P-glycoprotein and Multidrug Resistance Phenotype

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a well-characterized ABC transporter that plays a central role in MDR by extruding a variety of chemotherapy agents, including daunorubicin (B1662515), from cancer cells. researchgate.netresearchgate.netmdpi.comnih.govasco.orgscielo.br Overexpression of P-gp is associated with poor outcomes in patients treated with anthracycline-based regimens. researchgate.net Observations suggest that this compound may overcome resistance mediated by P-gp by entering leukemia cells as intact liposomes, thereby bypassing the efflux mechanism. ascopubs.orgnih.govresearchgate.netnih.gov This preferential uptake of liposomes by leukemia cells allows for the delivery of relatively large amounts of cytarabine (B982) and daunorubicin into the malignant cells, potentially circumventing P-gp-based efflux pumps. nih.govresearchgate.net

Strategies to Overcome Cytarabine Inactivation (e.g., Cytidine (B196190) Deaminase)

Cytarabine, a component of this compound, is metabolized intracellularly into its active triphosphate form, cytarabine-5-triphosphate (ara-CTP). cancercareontario.canih.govtga.gov.audrugbank.com However, cytarabine can be inactivated by the enzyme cytidine deaminase (CDA), which converts it to the inactive metabolite 1-β-D-arabinofuranosyluracil (AraU). cancercareontario.canih.govdrugbank.comjazzpharma.commedicines.org.ukaap.org Rapid cytarabine inactivation by CDA is a known mechanism of resistance to conventional cytarabine. ascopubs.orgnih.gov Unlike non-liposomal cytarabine, which is quickly metabolized, cytarabine delivered via this compound is encapsulated within liposomes. jazzpharma.commedicines.org.uk This encapsulation protects cytarabine from rapid metabolism and elimination, potentially overcoming resistance mechanisms such as rapid CDA-dependent inactivation. ascopubs.orgnih.govresearchgate.net The liposomal formulation helps maintain a synergistic drug ratio for a prolonged period, contributing to its efficacy in patients with otherwise poor-risk AML. nih.govresearchgate.netnih.gov

Alterations in DNA Damage Repair Pathways and this compound

Chemotherapeutic agents like daunorubicin and cytarabine primarily exert their cytotoxic effects by inducing DNA damage or inhibiting DNA synthesis. cancercareontario.canih.govtga.gov.audrugbank.com Resistance to these agents can arise from enhanced DNA damage repair mechanisms in cancer cells. oaepublish.comualberta.caoaepublish.com While the direct interaction between this compound and specific DNA damage repair pathways is an area of ongoing research, the components of this compound are known to interact with DNA. Daunorubicin intercalates with DNA, inhibits topoisomerase II activity, and produces DNA-damaging free radicals. cancercareontario.catga.gov.au Cytarabine, after being converted to ara-CTP, is incorporated into DNA and inhibits DNA polymerase. cancercareontario.canih.govtga.gov.audrugbank.com Alterations in pathways such as nucleotide excision repair (NER) and mismatch repair (MMR) have been linked to resistance to various DNA-damaging agents. oaepublish.comualberta.ca Research suggests that the development of resistance can involve differential expression in pathways related to DNA damage and cell cycle. nih.govsemanticscholar.org For instance, mutations in genes like DNMT3A have been implicated in creating daunorubicin resistance through the blockage of the DNA damage response mechanism. semanticscholar.org Similarly, mutations in TP53 have been shown to impair the expression of genes involved in DNA damage response, affecting cytarabine responsiveness. semanticscholar.org While these studies highlight the role of DNA repair in resistance to the individual components, further research is needed to fully elucidate how the liposomal formulation of this compound influences or is affected by alterations in DNA damage repair pathways within leukemia cells.

Tumor Microenvironment and Heterogeneity Research in Resistance to Similar Agents

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and extracellular matrix components. mdpi.comspringermedizin.de The TME and the inherent heterogeneity within tumors play significant roles in mediating drug resistance. researchgate.netnih.govoaepublish.comsemanticscholar.orgmdpi.comspringermedizin.deuq.edu.au Heterogeneity can exist at genetic, transcriptomic, and functional levels, leading to subpopulations of cancer cells with differential sensitivities to chemotherapy. nih.govsemanticscholar.orguq.edu.au The TME can contribute to resistance through various mechanisms, including the secretion of factors that promote cancer cell survival, altered metabolism, and modulation of the immune response. oaepublish.commdpi.commdpi.com While research specifically on the tumor microenvironment and heterogeneity in the context of this compound resistance is evolving, studies on resistance to similar agents and in AML in general provide valuable insights. The persistence of therapy-resistant subclones and the emergence of new mutations over the course of treatment contribute to treatment failure. nih.govsemanticscholar.org The TME can influence the efficacy of liposomal formulations, and heterogeneity in the TME, particularly in metastatic settings, can impact drug delivery and response. researchgate.netspringermedizin.de Understanding the interactions between leukemia cells and their microenvironment, as well as the heterogeneity within the leukemia cell population, is crucial for developing strategies to overcome resistance to agents like this compound. mdpi.com

Future Directions and Advanced Research Avenues

Investigating Vyxeos in Novel Combination Strategies (preclinical/early research focus)

Preclinical and early clinical research is exploring the potential of combining this compound with other therapeutic agents to enhance its anti-leukemic activity and overcome resistance mechanisms. ascopubs.orgmdpi.com

Preclinical Exploration of Combination with Targeted Agents

Preclinical data suggest that CPX-351 may exert synergistic activity when combined with targeted agents. ascopubs.orgashpublications.org For instance, studies have indicated potential synergy with the BCL-2 inhibitor venetoclax (B612062) and the FLT3 inhibitor midostaurin (B1676583) in preclinical models. ascopubs.orgashpublications.orgpostersessiononline.eu AML cell lines with FLT3-activating mutations have shown increased sensitivity to CPX-351, exhibiting enhanced drug uptake, which provides a rationale for combining CPX-351 with FLT3 inhibitors. pulsus.compulsus.com Early phase trials, such as the V-FAST (this compound – First Phase ASsessment With Targeted Agents) trial, are investigating the safety and preliminary efficacy of CPX-351 in combination with targeted agents like venetoclax, midostaurin, and the IDH2 inhibitor enasidenib (B560146) in adults with newly diagnosed AML. ascopubs.orgashpublications.orgascopubs.org

Synergistic Modalities Beyond Cytotoxic Agents

Research is also exploring combinations of this compound with modalities beyond traditional cytotoxic agents, including targeted therapies and potentially immunotherapies. mdpi.comnih.gov The rationale is to leverage different mechanisms of action to achieve greater anti-tumor effects. While the search results primarily highlight combinations with targeted agents like BCL-2 and FLT3 inhibitors, the broader concept of synergistic modalities suggests future research could investigate combinations with other classes of drugs or approaches that modulate the tumor microenvironment or immune response.

Expanding Research into Additional Hematologic Malignancies

While initially approved for specific AML subtypes, research is expanding to assess the potential utility of this compound in other hematologic malignancies. Ongoing and planned studies are evaluating CPX-351 in related conditions such as myelodysplastic syndromes (MDS). nih.govtandfonline.com Preclinical testing programs have also investigated the efficacy of CPX-351 against acute lymphoblastic leukemia (ALL) xenograft models, demonstrating anti-leukemic activity in these models. nih.gov

Development of Next-Generation Liposomal Formulations

The success of this compound highlights the potential of liposomal formulations to improve drug delivery and efficacy. nih.govresearchgate.net Future research avenues include the development of next-generation liposomal formulations. This could involve optimizing liposome (B1194612) composition, size, and targeting capabilities to further enhance the delivery of therapeutic agents to malignant cells, potentially reducing toxicity and improving outcomes. nih.gov The current this compound formulation utilizes bilayers of distearoylphosphatidylcholine, distearoylphosphatidylglycerol, and cholesterol. nih.gov Advancements in liposome technology could lead to formulations with improved stability, controlled release kinetics, and more specific targeting of leukemia cells.

Advanced Preclinical Modeling for Therapeutic Prediction

Advanced preclinical models play a crucial role in predicting therapeutic response and guiding clinical development. dovepress.comnih.gov Research involving this compound utilizes preclinical models, such as in vitro studies with AML cell lines and in vivo murine leukemia models, to evaluate its activity and explore combinations. dovepress.compostersessiononline.eunih.govresearchgate.net Future directions involve the use of more sophisticated preclinical models, such as patient-derived xenografts and advanced in vitro systems, to better recapitulate the complexity of human hematologic malignancies. These models can be used to assess the efficacy of new combinations, identify mechanisms of resistance, and predict patient response to therapy. Population pharmacokinetic-pharmacodynamic (PK-PD) modeling is also being used to inform dosing strategies for lower-intensity therapy combinations involving CPX-351. postersessiononline.eu

Molecular Profiling to Predict Response and Resistance in Research Settings

Molecular profiling is increasingly important in understanding treatment response and resistance in cancer. Research is ongoing to identify molecular markers that can predict response to this compound and understand mechanisms of resistance in research settings. Studies have investigated the impact of specific genetic mutations on outcomes with CPX-351. For example, while CPX-351 has shown efficacy in certain high-risk AML groups, data suggest that resistance to liposomal daunorubicin (B1662515) and cytarabine (B982) chemotherapy is common in AML patients with TP53 mutations. mdpi.comresearchgate.net Studies have indicated that patients with TP53 mutations may have lower rates of complete remission after treatment with CPX-351. researchgate.netashpublications.org Conversely, some preclinical data suggest potent ex vivo cytotoxicity against AML blasts harboring FLT3-ITD mutations. mdpi.comresearchgate.net Further molecular profiling in research settings aims to identify additional genomic predictors and understand the biological basis for differential responses to this compound.

Q & A

Q. What distinguishes Vyxeos's liposomal formulation from traditional daunorubicin/cytarabine combinations, and how can researchers evaluate its pharmacokinetic advantages experimentally?

this compound encapsulates daunorubicin and cytarabine in a fixed 5:1 molar ratio within liposomes, optimizing synergistic delivery to leukemic cells . To assess pharmacokinetic advantages, researchers should:

- Compare plasma and bone marrow drug concentrations over time using high-performance liquid chromatography (HPLC) to quantify free vs. encapsulated fractions .

- Conduct in vitro assays to measure liposome stability and drug release kinetics under physiological conditions (e.g., pH, temperature) .

- Use murine models to evaluate selective uptake in leukemia cells versus normal bone marrow cells via fluorescence-tagged liposomes .

Q. How should clinical trials be designed to replicate the efficacy outcomes observed in this compound's pivotal Study CLTR0310-301?

Study CLTR0310-301 demonstrated a median overall survival (OS) of 9.6 months for this compound vs. 5.9 months for standard "7+3" chemotherapy in secondary AML . To replicate outcomes:

- Enroll patients aged 60–75 with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC), excluding Wilson’s disease patients due to copper content risks .

- Follow the induction/consolidation protocol: ≤2 induction cycles (this compound 100 units/m² on Days 1, 3, 5) and ≤2 consolidation cycles .

- Monitor copper levels at baseline, Days 5/14 post-induction, and Day 150 to assess overload risks .

Q. What methodological approaches are critical for analyzing this compound's safety profile in high-risk AML populations?

- Stratify adverse events (AEs) by treatment phase (induction vs. consolidation) and compare to "7+3" controls using Chi-square tests. Key AEs include prolonged neutropenia (≥Grade 3: 68% this compound vs. 52% control) and thrombocytopenia .

- Track infusion-related complications (e.g., tissue necrosis) via imaging or clinical scoring for extravasation .

- Use Kaplan-Meier analysis to evaluate survival disparities in patients undergoing hematopoietic stem cell transplant (HSCT) post-Vyxeos (34% vs. 25% in controls) .

Advanced Research Questions

Q. How can researchers address contradictions between this compound's survival benefits and its prolonged hematologic toxicity in specific subgroups?

- Perform subgroup analyses of Study 301 data to identify predictors of toxicity (e.g., baseline renal impairment, prior chemotherapy) .

- Develop predictive models using machine learning to balance survival gains against toxicity risks. Variables might include age, cytogenetic risk, and baseline copper levels .

- Compare toxicity-adjusted survival metrics (e.g., quality-adjusted life years) between this compound and alternative regimens .

Q. What experimental strategies can optimize this compound's liposomal encapsulation ratio (5:1) for resistant AML subtypes?

- Test modified liposomal formulations (e.g., altered lipid composition or drug ratios) in primary AML cell lines with FLT3-ITD or TP53 mutations .

- Use single-cell RNA sequencing to identify resistance mechanisms (e.g., upregulated drug efflux pumps) in non-responders .

- Validate findings in patient-derived xenograft (PDX) models to assess in vivo efficacy .

Q. How do this compound's pharmacodynamic interactions with concurrent therapies (e.g., FLT3 inhibitors) influence clinical trial design?

- Conduct phase Ib dose-escalation studies to determine maximum tolerated doses (MTDs) of this compound combined with midostaurin or gilteritinib.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict drug-drug interactions, particularly cytochrome P450-mediated metabolism .

- Monitor for overlapping toxicities (e.g., cardiotoxicity with anthracyclines) via serial echocardiograms and troponin assays .

Q. What biomarkers are most predictive of this compound response, and how can they be validated in retrospective cohorts?

- Candidate biomarkers: Baseline copper levels, leukemic stem cell (LSC) surface markers (e.g., CD123, CD33), and cytogenetic profiles (e.g., monosomy 7) .

- Validate using multiplex immunofluorescence on bone marrow biopsies from Study 301 archival samples .

- Apply Cox proportional hazards models to correlate biomarker expression with OS and complete remission (CR) rates (38% this compound vs. 26% control) .

Methodological Guidance for Data Analysis

- Handling Survival Data : Use stratified log-rank tests and Cox regression to adjust for HSCT confounding in OS analyses .

- Addressing Copper Overload : Incorporate repeated-measures ANOVA to track copper level fluctuations and correlate with hepatic/renal toxicity .

- Comparative Efficacy : Apply meta-analysis frameworks (e.g., PRISMA) to pool data from this compound trials (NCT01696084, NCT00788892) and quantify heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.